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Compound of Interest

Compound Name: 2,4-Dichlorobutanoic acid

Cat. No.: B12958408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichlorobutanoic acid, a halogenated

carboxylic acid with significant potential in synthetic chemistry and as a building block in the

development of novel therapeutics. We will delve into its chemical identity, physicochemical

properties, synthesis, and key applications, offering insights grounded in established scientific

principles.

Section 1: Chemical Identity and Nomenclature
The precise identification of a chemical entity is foundational to all scientific inquiry. 2,4-
Dichlorobutanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. The

locants "2" and "4" indicate the positions of two chlorine substituents along the carbon chain,

with the carboxyl group carbon designated as position 1.

1.1 IUPAC Name

The formal name, as determined by the International Union of Pure and Applied Chemistry

(IUPAC) nomenclature system, is 2,4-dichlorobutanoic acid.[1]

1.2 Synonyms and Identifiers

In scientific literature and commercial catalogs, 2,4-Dichlorobutanoic acid may be referred to

by several alternative names and identifiers. Recognizing these is crucial for exhaustive
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literature searches and procurement.

Common Synonyms: 2,4-dichlorobutyric acid[1]

CAS Number: 18017-35-1[1][2]

Molecular Formula: C₄H₆Cl₂O₂[1][2]

Molecular Weight: 156.99 g/mol [1][2]

Other Identifiers: Levetiracetam Impurity 36, SCHEMBL1701144[1]

It is imperative to use the CAS number for unambiguous identification in databases and

publications.

Section 2: Physicochemical Properties
Understanding the physical and chemical properties of 2,4-Dichlorobutanoic acid is essential

for its handling, storage, and application in chemical reactions. The presence of two

electronegative chlorine atoms and a polar carboxylic acid group significantly influences its

characteristics.

Table 1: Computed Physicochemical Properties of 2,4-Dichlorobutanoic Acid
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Property Value Source

Molecular Weight 156.99 g/mol PubChem[1]

XLogP3-AA 1.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 155.9744848 Da PubChem[1]

Monoisotopic Mass 155.9744848 Da PubChem[1]

Topological Polar Surface Area 37.3 Å² PubChem[1]

Heavy Atom Count 8 PubChem[1]

Note: These properties are computationally derived and provide estimated values.

Experimental determination is recommended for critical applications.

The calculated XLogP3-AA value of 1.4 suggests a moderate lipophilicity, which is a key

parameter in drug design, influencing absorption, distribution, metabolism, and excretion

(ADME) profiles. The presence of both hydrogen bond donor and acceptor sites indicates its

potential to participate in hydrogen bonding, affecting its solubility and interactions with

biological macromolecules.

Section 3: Synthesis and Reactivity
The synthesis of 2,4-Dichlorobutanoic acid can be approached through various synthetic

routes, often involving the halogenation of a suitable butanoic acid derivative. The choice of

synthetic strategy depends on the desired scale, purity, and available starting materials.

3.1 Generalized Synthetic Workflow

A common conceptual pathway involves the selective chlorination of a precursor molecule. The

reactivity of the alpha-carbon (position 2) is enhanced by the adjacent carboxyl group, making
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it susceptible to halogenation. The terminal methyl group (position 4) can be chlorinated via

radical mechanisms.

Starting Materials Reaction Steps Final Product

Butanoic Acid
Derivative

α-Chlorination
(e.g., SOCl₂/NCS)

Step 1 γ-Chlorination
(e.g., Radical Initiator)

Step 2
Purification

(e.g., Distillation, Crystallization)

Step 3
2,4-Dichlorobutanoic

Acid

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2,4-Dichlorobutanoic acid.

3.2 Reactivity Profile

The chemical reactivity of 2,4-Dichlorobutanoic acid is dominated by the carboxylic acid

functionality and the two carbon-chlorine bonds.

Carboxylic Acid Group: This group can undergo typical reactions such as esterification,

amidation, and reduction to the corresponding alcohol.

C-Cl Bonds: The chlorine atoms are susceptible to nucleophilic substitution reactions,

allowing for the introduction of other functional groups. The chlorine at the 2-position is

activated by the adjacent carboxyl group, making it more reactive towards nucleophiles than

the chlorine at the 4-position. This differential reactivity can be exploited for selective

functionalization.

Section 4: Applications in Research and Development
2,4-Dichlorobutanoic acid serves as a versatile building block in organic synthesis and has

been identified as a key intermediate or impurity in the synthesis of certain pharmaceutical

compounds.

4.1 Precursor in Pharmaceutical Synthesis

One of the notable, albeit indirect, applications is its identification as "Levetiracetam Impurity

36".[1] Levetiracetam is an anticonvulsant medication. The presence of 2,4-Dichlorobutanoic
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acid as a potential impurity underscores the importance of rigorous analytical monitoring during

the drug manufacturing process. Its structure suggests it could be a precursor or a degradation

product in certain synthetic routes to related compounds.

4.2 Building Block for Novel Molecules

The difunctional nature of 2,4-Dichlorobutanoic acid (a carboxylic acid and two electrophilic

carbon centers) makes it a valuable synthon for creating more complex molecules.

Researchers can leverage the differential reactivity of the two C-Cl bonds to sequentially

introduce different nucleophiles, leading to the construction of diverse molecular scaffolds for

drug discovery and materials science.

Logical Relationship of Applications

2,4-Dichlorobutanoic Acid

Versatile Synthetic
Building Block

Primary Role

Pharmaceutical Impurity
(e.g., Levetiracetam Impurity 36)

Analytical Relevance

Novel Therapeutics

Leads to

Functional Materials

Leads to
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Caption: Key application areas for 2,4-Dichlorobutanoic acid.

Section 5: Safety and Handling
As with any halogenated organic acid, appropriate safety precautions must be taken when

handling 2,4-Dichlorobutanoic acid. While specific toxicity data is not extensively available in

the provided search results, its acidic and alkylating properties warrant careful handling.

5.1 General Safety Recommendations
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any vapors.

Storage: Store in a cool, dry place away from incompatible materials such as strong bases

and oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous

chemical waste.

5.2 Experimental Protocol: General Handling and Solution Preparation

Acclimatization: Allow the container of 2,4-Dichlorobutanoic acid to reach room

temperature before opening to prevent moisture condensation.

Weighing: Tare a clean, dry glass vial on an analytical balance. Using a spatula in a fume

hood, carefully transfer the desired amount of the solid acid to the vial.

Dissolution: Add the desired solvent (e.g., dichloromethane, diethyl ether, or a polar aprotic

solvent) to the vial in the fume hood. Cap the vial and sonicate or vortex until the solid is fully

dissolved.

Reaction Quenching: Reactions involving 2,4-Dichlorobutanoic acid should be quenched

carefully, typically with a weak base solution (e.g., saturated sodium bicarbonate) to

neutralize the acid and any acidic byproducts.

This protocol is a general guideline. Specific experimental conditions should be adapted based

on the reaction being performed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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